Biotin-PEG6-alcohol

Descripción general

Descripción

Biotin-PEG6-alcohol is a compound that combines biotin, a water-soluble B-complex vitamin, with a polyethylene glycol (PEG) spacer and a terminal primary hydroxyl group. This structure enhances the solubility and functionality of biotin, making it a valuable tool in various scientific applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG6-alcohol typically involves the conjugation of biotin with a PEG spacer that terminates in a hydroxyl group. The process generally includes the following steps:

- Activation of biotin with a suitable activating agent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.

- Reaction of the activated biotin with PEG6-alcohol under mild conditions to form the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification systems to ensure consistency and quality .

Análisis De Reacciones Químicas

Types of Reactions: Biotin-PEG6-alcohol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions:

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under mild conditions.

Substitution: Reagents such as acyl chlorides or alkyl halides in the presence of a base like pyridine.

Major Products:

Oxidation: Formation of biotin-PEG6-aldehyde or biotin-PEG6-carboxylic acid.

Substitution: Formation of biotin-PEG6-ester or biotin-PEG6-ether.

Aplicaciones Científicas De Investigación

Drug Delivery Systems

Biotin-PEG6-alcohol is utilized in drug delivery systems to improve the pharmacokinetics of therapeutic agents. By conjugating drugs to this compound, researchers can achieve:

- Targeted Delivery : The biotin moiety enables selective targeting of cells expressing streptavidin or avidin, enhancing the efficacy of the drug while minimizing side effects.

- Enhanced Stability : The PEG component protects drugs from enzymatic degradation.

Case Study : A study demonstrated that biotin-PEG conjugates significantly improved the delivery of chemotherapeutic agents to cancer cells, resulting in increased cytotoxicity compared to non-targeted formulations .

Molecular Imaging and Diagnostics

This compound plays a crucial role in molecular imaging and diagnostics by facilitating the development of imaging agents that can selectively bind to target biomolecules.

- Immunoassays : In enzyme-linked immunosorbent assays (ELISA), biotinylated antibodies can be used for the detection of specific antigens.

- Fluorescent Labeling : Biotin-PEG can be conjugated with fluorescent dyes for imaging applications.

Case Study : In a diagnostic assay for detecting biomarkers in cancer, biotin-PEG-conjugated antibodies showed enhanced sensitivity and specificity compared to traditional methods .

Protein Purification and Immobilization

This compound is extensively used for protein purification and immobilization techniques due to its strong affinity for avidin or streptavidin.

- Affinity Chromatography : Proteins can be tagged with this compound for purification through affinity chromatography.

- Surface Coating : Biotinylated surfaces can be created for immobilizing proteins in biosensors.

Case Study : A research project utilized biotin-PEG linkers to purify a recombinant protein from bacterial lysates, achieving high purity levels necessary for downstream applications .

Data Tables

Mecanismo De Acción

Biotin-PEG6-alcohol exerts its effects primarily through the biotin moiety, which has a high affinity for avidin and streptavidin proteins. This strong binding interaction is exploited in various applications, such as:

Protein Purification: Biotinylated molecules can be captured and isolated using avidin or streptavidin-coated surfaces.

Cell Imaging: this compound can be used to label cells, which can then be visualized using fluorescently labeled avidin or streptavidin

Comparación Con Compuestos Similares

- Biotin-PEG3-alcohol

- Biotin-PEG4-alcohol

- Biotin-PEG5-alcohol

- Biotin-PEG8-alcohol

Comparison: Biotin-PEG6-alcohol is unique due to its PEG spacer length, which provides an optimal balance between solubility and flexibility. This makes it particularly suitable for applications requiring efficient biotinylation and minimal steric hindrance .

Actividad Biológica

Biotin-PEG6-alcohol is a bioconjugate that combines biotin with polyethylene glycol (PEG), specifically a 6-unit PEG chain, which enhances its solubility, stability, and bioavailability. This compound is increasingly utilized in various biomedical applications, particularly in drug delivery systems, diagnostics, and molecular biology. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant research findings.

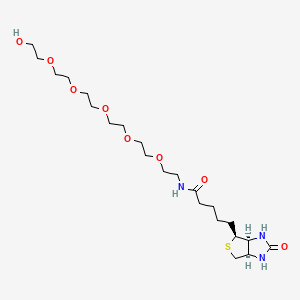

Chemical Structure and Properties

This compound has the chemical formula and features a biotin moiety linked to a PEG chain. The presence of the PEG spacer improves the solubility of biotinylated compounds, reducing potential immunogenic responses and enhancing pharmacokinetics. The structure allows for easy conjugation to proteins and other biomolecules through various chemical reactions.

The biological activity of this compound primarily revolves around its ability to bind specifically to streptavidin or avidin due to the strong affinity between biotin and these proteins. This property is exploited in numerous applications:

- Targeted Drug Delivery : The conjugation of therapeutic agents to this compound allows for targeted delivery to cells expressing biotin receptors, improving the efficacy and reducing side effects of drugs.

- Diagnostics : In diagnostic assays, this compound can be used to label biomolecules for detection purposes, enhancing sensitivity and specificity in assays such as ELISA (Enzyme-Linked Immunosorbent Assay).

Research Findings

Recent studies have demonstrated the effectiveness of this compound in various biological contexts:

- Intracellular Delivery : Research indicated that biotinylated proteins conjugated with PEG exhibited improved intracellular uptake compared to non-biotinylated counterparts. For instance, a study involving biotin-PEG-conjugated bovine serum albumin (Bio-PEG-BSA) showed significantly enhanced cellular delivery due to favorable interactions with cell surface biotin receptors .

- Tissue Penetration : In co-culture spheroid models, Bio-PEG-BSA demonstrated comparable tissue penetration to unmodified BSA, while PEGylated proteins showed decreased penetration. This suggests that biotinylation can enhance the bioavailability of therapeutic proteins in complex biological environments .

- Streptavidin Binding Studies : The binding characteristics of this compound were evaluated using dynamic light scattering (DLS) techniques. The results indicated that streptavidin binding led to aggregation at low concentrations, confirming the effective utilization of this conjugate in creating stable complexes for targeted applications .

Applications in Drug Delivery

This compound is particularly valuable in drug delivery systems due to its ability to improve solubility and targeting:

- Antibody Drug Conjugates (ADCs) : By linking cytotoxic drugs to antibodies via this compound, researchers can create ADCs that selectively target cancer cells while minimizing damage to healthy tissues.

- Nanoparticle Formulations : Incorporating this compound into nanoparticle formulations enhances targeting capabilities and improves pharmacokinetic profiles.

Case Studies

Several case studies illustrate the practical applications of this compound:

Propiedades

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H41N3O8S/c26-6-8-30-10-12-32-14-16-33-15-13-31-11-9-29-7-5-23-20(27)4-2-1-3-19-21-18(17-34-19)24-22(28)25-21/h18-19,21,26H,1-17H2,(H,23,27)(H2,24,25,28)/t18-,19-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWCUGLZFTQXZRR-ZJOUEHCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCO)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCO)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H41N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.